Cas no 2228213-04-3 (5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine)

5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a pyrazole-oxazole hybrid structure. Its key advantages include a stable molecular framework due to the presence of methoxy and dimethyl substituents, which enhance steric and electronic properties. The oxazole-amine moiety offers potential reactivity for further functionalization, making it a versatile intermediate in medicinal and agrochemical synthesis. The compound's well-defined structure ensures consistency in research applications, particularly in the development of bioactive molecules. Its balanced lipophilicity and moderate polarity contribute to favorable solubility profiles, facilitating its use in various synthetic pathways. This compound is of interest in exploratory chemistry for its scaffold diversity and potential pharmacological relevance.
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine structure
2228213-04-3 structure
Product name:5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
CAS No:2228213-04-3
MF:C9H12N4O2
MW:208.21718120575
CID:6350916
PubChem ID:165977021

5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
    • 2228213-04-3
    • EN300-1800941
    • Inchi: 1S/C9H12N4O2/c1-5-8(6-4-7(10)12-15-6)9(14-3)13(2)11-5/h4H,1-3H3,(H2,10,12)
    • InChI Key: RTGXUDNPTTZHGM-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C2=CC(N)=NO2)C(C)=NN1C

Computed Properties

  • Exact Mass: 208.09602564g/mol
  • Monoisotopic Mass: 208.09602564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 79.1Ų

5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1800941-0.25g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
0.25g
$1432.0 2023-09-19
Enamine
EN300-1800941-1.0g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
1g
$1557.0 2023-05-23
Enamine
EN300-1800941-2.5g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
2.5g
$3051.0 2023-09-19
Enamine
EN300-1800941-0.5g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
0.5g
$1495.0 2023-09-19
Enamine
EN300-1800941-5.0g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
5g
$4517.0 2023-05-23
Enamine
EN300-1800941-10.0g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
10g
$6697.0 2023-05-23
Enamine
EN300-1800941-0.1g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
0.1g
$1371.0 2023-09-19
Enamine
EN300-1800941-10g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
10g
$6697.0 2023-09-19
Enamine
EN300-1800941-0.05g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
0.05g
$1308.0 2023-09-19
Enamine
EN300-1800941-1g
5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine
2228213-04-3
1g
$1557.0 2023-09-19

Additional information on 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine

Research Briefing on 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine (CAS: 2228213-04-3)

This research briefing provides an in-depth analysis of the latest studies on the compound 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine (CAS: 2228213-04-3), a promising candidate in the field of chemical biology and medicinal chemistry. The compound has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent research has focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of interest for drug discovery and development.

The synthesis of 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine involves a multi-step process that has been optimized in recent studies to improve yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure. Researchers have also explored its stability under various conditions, providing valuable insights for formulation development.

Pharmacological evaluations have revealed that this compound exhibits potent activity against specific biological targets, particularly in the context of inflammatory and oncological pathways. In vitro studies have demonstrated its ability to modulate key enzymes and receptors, suggesting potential applications in treating diseases such as cancer and autoimmune disorders. Furthermore, preliminary in vivo studies have shown promising results in animal models, with favorable pharmacokinetic profiles and minimal toxicity.

One of the most significant findings is the compound's selective inhibition of certain kinases, which play a critical role in cell signaling and proliferation. This selectivity could reduce off-target effects and enhance therapeutic efficacy. Researchers are also investigating its potential as a combination therapy agent, given its synergistic effects with existing drugs in preclinical models.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and scalability of synthesis need to be addressed in future studies. Ongoing research aims to optimize the compound's properties through structural modifications and formulation strategies.

In conclusion, 5-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-amine represents a promising avenue for drug development, with its unique pharmacological profile and therapeutic potential. Continued research and collaboration across disciplines will be essential to fully realize its clinical benefits. This briefing underscores the importance of further investigation into this compound and its derivatives, which could lead to breakthroughs in treating complex diseases.

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